Product packaging for Cyclobutanecarboxylic acid, morpholide(Cat. No.:CAS No. 15911-04-3)

Cyclobutanecarboxylic acid, morpholide

Cat. No.: B2963719
CAS No.: 15911-04-3
M. Wt: 169.224
InChI Key: PNAUTTGUBWLOMQ-UHFFFAOYSA-N
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Description

Contextualization within Cyclobutane-Containing Molecular Scaffolds

The cyclobutane (B1203170) moiety, a four-membered carbocyclic ring, is a fascinating and increasingly utilized scaffold in the design of bioactive molecules. Historically considered a strained and somewhat esoteric structural element, its incorporation into complex molecules is now recognized for the unique conformational constraints it imposes. This steric rigidity can be advantageous in medicinal chemistry, as it can lock a molecule into a specific three-dimensional orientation that is optimal for binding to a biological target. Furthermore, the replacement of more common motifs, such as phenyl rings or longer alkyl chains, with a cyclobutane ring can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. The inherent ring strain of the cyclobutane system also offers unique opportunities for synthetic transformations, serving as a versatile building block in the construction of more complex molecular architectures.

Significance of Morpholine (B109124) as a Chemical Moiety

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. wikipedia.org It is widely regarded as a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties and its prevalence in a wide array of approved drugs. nih.gov The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, another common cyclic amine. wikipedia.org This modulation of pKa can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with biological targets.

Fundamental Chemical Principles of Amide Linkages in Organic Synthesis

The amide bond is one of the most fundamental and stable functional groups in organic chemistry and is central to the structure of peptides and proteins. It is formed by the condensation reaction between a carboxylic acid and an amine. This reaction typically requires the activation of the carboxylic acid, often by converting it to a more reactive derivative such as an acyl chloride or by using a coupling reagent.

The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, resulting in a planar geometry and restricted rotation. This planarity has profound implications for the three-dimensional structure of molecules containing amide linkages, including proteins and synthetic polymers. While highly stable, the amide bond can be cleaved under specific conditions, such as strong acidic or basic hydrolysis, or by enzymatic action.

The formation of Cyclobutanecarboxylic acid, morpholide involves the creation of such an amide bond between cyclobutanecarboxylic acid and morpholine. A plausible and common method for this synthesis would involve the reaction of morpholine with an activated form of cyclobutanecarboxylic acid, such as cyclobutanecarbonyl chloride. This type of reaction is a cornerstone of organic synthesis, valued for its reliability and efficiency in linking molecular fragments. A similar procedure has been documented for the amidation of benzoyl chloride with morpholine, which proceeds with high yield. chemspider.com

Overview of Research Trajectories in Cyclobutane and Morpholine Derivatives

Current research involving cyclobutane and morpholine derivatives is vibrant and multifaceted, with a strong emphasis on applications in medicinal chemistry and materials science.

Cyclobutane Derivatives: Researchers are actively exploring the use of cyclobutane scaffolds to create novel therapeutic agents with enhanced properties. Studies have shown that incorporating cyclobutane rings can lead to compounds with a range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The unique stereochemistry of substituted cyclobutanes is also being leveraged to develop highly selective catalysts and ligands for asymmetric synthesis.

Morpholine Derivatives: The versatility of the morpholine moiety continues to be exploited in the design of new drugs targeting a wide array of diseases. nih.gov Its ability to improve pharmacokinetic properties makes it a popular choice for modifying lead compounds in drug discovery programs. nih.gov Research is also focused on the development of novel morpholine-based organocatalysts and their application in stereoselective transformations. frontiersin.org

Combined Derivatives: The synthesis and investigation of molecules containing both cyclobutane and morpholine components, such as this compound, represent a logical progression in the exploration of chemical space. A notable study by Zirvi and Jarboe in 1976 investigated a series of cyclobutanecarboxylic acid derivatives, including the morpholide, for their neuropharmacological properties. Their findings indicated that N-cyclobutanecarbonyl morpholine is effective in antagonizing tremors induced by tremorine, highlighting the potential of this compound in the field of neuropharmacology. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B2963719 Cyclobutanecarboxylic acid, morpholide CAS No. 15911-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(8-2-1-3-8)10-4-6-12-7-5-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAUTTGUBWLOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclobutanecarboxylic Acid, Morpholide

Precursor Synthesis: Advanced Routes to Cyclobutanecarboxylic Acid

The synthesis of cyclobutanecarboxylic acid is a critical first step. Various methodologies have been developed to construct the cyclobutane (B1203170) ring, a structural motif present in numerous bioactive natural products. chemistryviews.orgnih.gov These methods range from classical decarboxylation reactions to more complex cycloadditions and ring rearrangements.

Decarboxylation Strategies from 1,1-Cyclobutanedicarboxylic Acid

A common and effective method for preparing cyclobutanecarboxylic acid is through the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. wikipedia.orgorgsyn.org This process involves heating the dicarboxylic acid, which causes the loss of one carboxyl group as carbon dioxide to yield the monosubstituted product. orgsyn.orgchemicalbook.com

The decarboxylation step is generally achieved by heating the 1,1-cyclobutanedicarboxylic acid at elevated temperatures, typically in a distillation apparatus. The product, cyclobutanecarboxylic acid, is then collected by distillation. orgsyn.orgchemicalbook.com

Table 1: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

Reactant Conditions Product Yield Reference
1,1-Cyclobutanedicarboxylic Acid Heated in a distillation flask at 160–170°C until CO2 evolution ceases. Cyclobutanecarboxylic Acid 18–21% (based on malonic ester) orgsyn.org
1,1-Cyclobutanedicarboxylic Acid Heated to ~160°C, followed by distillation of the crude product at 189-195°C. Cyclobutanecarboxylic Acid 86%-91% chemicalbook.com

Cycloaddition Approaches to Substituted Cyclobutanecarboxylic Acids

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for constructing four-membered rings directly. nih.gov These reactions involve the combination of two unsaturated molecules to form a cyclic product. Photochemical [2+2] cycloadditions are frequently employed for synthesizing cyclobutane rings, as they can create strained structures that are otherwise difficult to access. researchgate.netacs.org

For instance, acrylic acid can undergo a UV-irradiated [2+2] cycloaddition with ethylene (B1197577) in a solvent like dichloromethane (B109758) at low temperatures to produce cyclobutanecarboxylic acid with a high yield of 97%. chemicalbook.com Another approach involves the reaction of ketenes with alkenes (ketenophiles). Ketenes, which can be generated in situ from acid chlorides and a non-nucleophilic base, undergo thermal [2+2] cycloadditions to form cyclobutanone (B123998) derivatives, which can then be further manipulated to yield cyclobutanecarboxylic acids. libretexts.org

Ring Contraction and Expansion Methodologies

Alternative strategies to form the cyclobutane skeleton involve the rearrangement of larger or smaller ring systems.

Ring Contraction: Ring contraction methods provide a stereoselective route to highly substituted cyclobutanes from more readily accessible larger rings. rsc.org A notable example is the Wolff rearrangement, where an α-diazoketone derived from a five-membered ring undergoes rearrangement to form a ketene (B1206846), which then cyclizes to a four-membered ring. nih.govntu.ac.uk Another modern approach involves the stereoselective contraction of polysubstituted pyrrolidines. chemistryviews.org This reaction proceeds by treating the pyrrolidine (B122466) derivative with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate, which generates a reactive 1,1-diazene intermediate. Subsequent elimination of nitrogen gas leads to a 1,4-biradical that cyclizes to form the cyclobutane ring. chemistryviews.orgnih.gov

Ring Expansion: While less common for the synthesis of simple cyclobutanes, ring expansion methodologies can be used to prepare cyclobutanone derivatives from cyclopropanes. These methods often involve the rearrangement of cyclopropylcarbinols or related species.

Stereoselective Syntheses of Cyclobutanecarboxylic Acid Precursors

The synthesis of specific stereoisomers of substituted cyclobutanecarboxylic acids is crucial for applications in medicinal chemistry. Several stereoselective methods have been developed to control the three-dimensional arrangement of substituents on the cyclobutane ring.

One approach involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org Other methods rely on stereoselective [2+2] cycloaddition reactions, where chiral catalysts or auxiliaries are used to control the stereochemical outcome. nih.govmdpi.com For example, the cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved with high stereoselectivity using a 1,3-dipolar cycloaddition with diazomethane, where the existing chirality on the cyclobutane ring directs the approach of the reagent. doi.org

Activation of Cyclobutanecarboxylic Acid for Amide Formation

To form the final amide, cyclobutanecarboxylic acid, morpholide, the carboxylic acid group of the precursor must be "activated." This process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine (morpholine).

Formation of Cyclobutanecarbonyl Halides (e.g., Acid Chlorides)

A highly effective method for activating a carboxylic acid is to convert it into an acyl halide, most commonly an acid chloride. libretexts.org Cyclobutanecarbonyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with amines. cymitquimica.com

The conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Another method involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride (SO₂Cl₂), which can lead to chlorinated derivatives. orgsyn.org Once formed, cyclobutanecarbonyl chloride, a colorless liquid, serves as the direct precursor for the final amidation step. guidechem.com This activated compound is then reacted with morpholine (B109124), typically in the presence of a base to neutralize the HCl byproduct, to yield the target compound, N-cyclobutanecarbonyl morpholine. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula CAS Number
This compound N-Cyclobutanecarbonyl morpholine C₉H₁₅NO₂ 3894-73-1
Cyclobutanecarboxylic acid - C₅H₈O₂ 3721-95-7
1,1-Cyclobutanedicarboxylic acid - C₆H₈O₄ 5445-51-2
Morpholine - C₄H₉NO 110-91-8
Diethyl 1,1-cyclobutanedicarboxylate Diethyl cyclobutane-1,1-dicarboxylate C₁₀H₁₆O₄ 3779-29-1
Diethyl malonate Malonic ester C₇H₁₂O₄ 105-53-3
Trimethylene bromide 1,3-Dibromopropane C₃H₆Br₂ 109-64-8
Acrylic acid - C₃H₄O₂ 79-10-7
Ethylene Ethene C₂H₄ 74-85-1
Cyclobutanecarbonyl chloride Cyclobutanecarboxylic acid chloride C₅H₇ClO 5006-22-4
Meldrum's acid 2,2-Dimethyl-1,3-dioxane-4,6-dione C₆H₈O₄ 2033-24-1
Pyrrolidine - C₄H₉N 123-75-1
Hydroxy(tosyloxy)iodobenzene HTIB C₁₃H₁₃IO₄S 27126-76-7
Ammonium carbamate - CH₆N₂O₂ 1111-78-0
Diazomethane - CH₂N₂ 334-88-3
Thionyl chloride - SOCl₂ 7719-09-7
Oxalyl chloride - C₂Cl₂O₂ 79-37-8

Anhydride (B1165640) and Mixed Anhydride Intermediates

The activation of cyclobutanecarboxylic acid via anhydride intermediates is a well-established strategy for amide bond formation. This approach involves the conversion of the carboxylic acid into a more reactive species that is readily susceptible to nucleophilic attack by morpholine.

Symmetrical Anhydrides: The formation of a symmetrical anhydride from two molecules of cyclobutanecarboxylic acid can be achieved using dehydrating agents. This anhydride can then react with morpholine to yield the desired amide and a molecule of cyclobutanecarboxylic acid as a byproduct. libretexts.org

Mixed Anhydrides: A more common and often more efficient approach is the use of mixed anhydrides. highfine.com This method involves reacting cyclobutanecarboxylic acid with an acid chloride, typically a chloroformate such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534). highfine.comresearchgate.net This in situ generation creates a mixed anhydride intermediate that is highly reactive. The subsequent addition of morpholine leads to a nucleophilic acyl substitution, preferentially at the more electrophilic carbonyl carbon derived from the cyclobutanecarboxylic acid, to form the target amide. The advantages of the mixed anhydride method include rapid reaction rates and generally good yields. highfine.com

The choice of the anhydride partner is crucial; carboxylic acids with greater steric hindrance or higher electron density on the carboxyl carbon can be used to direct the nucleophilic attack to the desired carbonyl group. highfine.com For instance, mixed anhydrides formed with pivaloyl chloride are common in peptide synthesis. google.com

Table 1: Common Reagents for Mixed Anhydride Formation

Reagent Base Typical Conditions Reference
Isobutyl Chloroformate Triethylamine (TEA) Low temperature (-15°C to 0°C) highfine.com
Ethyl Chloroformate N-Methylmorpholine (NMM) Low temperature (-5°C) researchgate.net
Pivaloyl Chloride Triethylamine (TEA) Low temperature (-5°C) google.com

Activated Ester Strategies

The conversion of cyclobutanecarboxylic acid into an activated ester is another powerful method to facilitate amidation. This strategy involves replacing the hydroxyl group of the carboxylic acid with a better leaving group, thereby creating a highly electrophilic carbonyl center for the subsequent reaction with morpholine.

Activated esters are typically prepared in situ using a coupling agent and an activating agent, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These agents react with the carboxylic acid, often activated by a carbodiimide (B86325) like DCC, to form the corresponding NHS or HOBt esters. These esters are stable enough to be isolated in some cases but are usually reacted directly with the amine. The addition of additives like HOBt can also help to suppress side reactions and reduce racemization in chiral substrates. thieme-connect.de

Amide Bond Formation: Coupling of Activated Cyclobutanecarboxylic Acid with Morpholine

The final step in the synthesis is the formation of the amide bond by reacting the activated cyclobutanecarboxylic acid derivative with morpholine. The specific conditions and reagents used in this step are dictated by the activation method employed.

Direct Amidation under Thermal Conditions

Direct amidation involves heating a mixture of cyclobutanecarboxylic acid and morpholine, typically at high temperatures (often exceeding 160°C). mdpi.com This method is the most atom-economical as the only byproduct is water. The primary challenge is overcoming the formation of the unreactive ammonium carboxylate salt, which forms via an initial acid-base reaction. mdpi.com High temperatures are required to drive off water and shift the equilibrium towards the amide product. researchgate.net This can be facilitated by azeotropic removal of water using a Dean-Stark apparatus or by the use of dehydrating agents like molecular sieves. mdpi.com However, the harsh conditions required for thermal amidation may not be suitable for sensitive or complex molecules. researchgate.net

Application of Carbodiimide Reagents (e.g., DCC) for Amidation

Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for promoting amide bond formation under mild conditions. thieme-connect.delibretexts.org The mechanism involves the activation of the carboxylic acid by DCC. The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate serves as an excellent acylating agent. Subsequent nucleophilic attack by morpholine on the activated carbonyl group yields the desired this compound and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. thieme-connect.de

To mitigate potential side reactions, such as the formation of N-acylurea, and to accelerate the reaction, additives are often used. thieme-connect.de Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the coupling. researchgate.net

Table 2: Typical Conditions for DCC-Mediated Coupling

Carboxylic Acid Amine Coupling Reagent Additive/Catalyst Solvent Yield Reference
Generic Carboxylic Acid Generic Amine DCC HOBt Acetonitrile (B52724) 51% nih.gov
Generic Carboxylic Acid Oxazolidinone DCC DMAP (catalytic) DMF Good researchgate.net

Phosphonium and Uronium Salt-Mediated Couplings

Phosphonium and uronium salts are among the most efficient classes of coupling reagents for amide synthesis, particularly in peptide chemistry. These reagents react with the carboxylic acid to generate highly reactive activated esters in situ, which then rapidly react with the amine component.

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) activate the carboxylic acid to form an OBt active ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). These reagents are known for their high coupling efficiency, even with sterically hindered substrates.

Uronium Salts: Uronium salts, which are structurally guanidinium (B1211019) salts, include common reagents like HBTU, HATU, and HCTU. nih.govuniwa.gr For example, HBTU reacts with a carboxylate to form a HOBt-ester. HATU, which is based on the more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), generates OAt esters that are even more reactive. A newer generation of uronium reagents, such as COMU, is based on OxymaPure as the leaving group, offering high reactivity and a more favorable safety profile compared to benzotriazole-based reagents. nih.govresearchgate.net

Table 3: Common Phosphonium and Uronium Coupling Reagents

Reagent Name Abbreviation Type Activated Intermediate
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphonium OBt Ester
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Phosphonium OBt Ester
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Uronium OBt Ester
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU Uronium OAt Ester

Enzyme-Catalyzed Amidation Approaches

Biocatalysis offers a green and highly selective alternative for amide bond synthesis. Enzymes, such as lipases and proteases, can catalyze the formation of amide bonds under mild reaction conditions, typically in aqueous or organic solvents at or near room temperature. units.it This approach avoids the use of harsh reagents and minimizes the formation of byproducts.

The enzymatic synthesis of this compound would involve the selection of a suitable enzyme that accepts both cyclobutanecarboxylic acid (or a simple ester thereof) and morpholine as substrates. Lipases, for example, can catalyze the aminolysis of esters. The reaction could proceed by reacting morpholine with an ester of cyclobutanecarboxylic acid (e.g., the methyl or ethyl ester) in the presence of the enzyme. The high selectivity of enzymes can be particularly advantageous for complex molecules, preventing unwanted side reactions. nih.gov While the application of enzymes for this specific transformation may require screening and optimization, the principles of biocatalysis represent a promising route for a sustainable synthesis. units.it

Table of Mentioned Compounds

Compound Name
This compound
Cyclobutanecarboxylic acid
Morpholine
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
N-Hydroxysuccinimide (NHS)
1-Hydroxybenzotriazole (HOBt)
Triethylamine (TEA)
Diisopropylethylamine (DIPEA)
N-Methylmorpholine (NMM)
Ethyl chloroformate
Isobutyl chloroformate
Pivaloyl chloride
N,N'-Dicyclohexylurea (DCU)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
1-Hydroxy-7-azabenzotriazole (HOAt)
OxymaPure

Stereochemical Control in this compound Synthesis

The spatial arrangement of substituents on the cyclobutane ring significantly influences the biological and chemical properties of its derivatives. Therefore, controlling the stereochemistry during the synthesis of this compound is a key challenge. Methodologies have been explored to achieve both diastereoselectivity and enantioselectivity.

Diastereoselective synthesis of substituted cyclobutanecarboxamides can be approached through various strategies, often relying on the stereochemical information embedded in the starting materials or introduced by a chiral auxiliary or catalyst. While specific literature on the diastereoselective synthesis of this compound is not abundant, principles from related syntheses can be applied.

One potential strategy involves the [2+2] cycloaddition of a ketene derived from a chiral auxiliary with an appropriate alkene. The chiral auxiliary can direct the facial selectivity of the cycloaddition, leading to a diastereomerically enriched cyclobutanone intermediate. Subsequent Baeyer-Villiger oxidation and amidation with morpholine would yield the desired diastereomer of this compound.

Another approach is the diastereoselective functionalization of a pre-existing cyclobutane ring. For instance, the diastereoselective Michael addition of a nucleophile to a cyclobutene (B1205218) derivative can establish the desired relative stereochemistry. A study on the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes demonstrated the successful incorporation of various N-nucleophiles onto a cyclobutene scaffold with high diastereoselectivity. This methodology could potentially be adapted for the synthesis of precursors to diastereomerically enriched this compound.

A notable method for achieving high diastereoselectivity is the catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes, which can produce multi-substituted cyclobutanes as single diastereoisomers. nih.govresearchgate.net Although this method yields phosphine-substituted cyclobutanes, the principles of achieving high diastereocontrol in functionalizing cyclobutane precursors are relevant.

Furthermore, a ligand-controlled regiodivergent aminocarbonylation of cyclobutanols has been reported to produce 1,2-substituted cyclobutanecarboxamides with excellent diastereoselectivity (diastereomeric ratios >20:1). nih.gov This palladium-catalyzed reaction proceeds via a cyclobutene intermediate and the choice of ligand dictates the regioselectivity and maintains high stereocontrol. This approach is highly relevant for the synthesis of diastereomerically pure substituted this compound.

Table 1: Comparison of Potential Diastereoselective Synthesis Strategies

StrategyKey ReactionPotential for DiastereocontrolApplicability to Target Compound
Chiral Auxiliary Directed [2+2] Cycloaddition[2+2] cycloaddition of a chiral ketene with an alkeneHigh, dependent on the choice of chiral auxiliaryFeasible for creating a stereodefined cyclobutanone precursor
Diastereoselective Michael AdditionConjugate addition of a nucleophile to a cyclobuteneGood to excellent, depending on the substrate and nucleophileApplicable for introducing substituents with defined relative stereochemistry
Catalyst-Controlled Ring OpeningHydrophosphination of acyl bicyclo[1.1.0]butanesExcellent, affording single diastereoisomersDemonstrates principle of high diastereocontrol on cyclobutane precursors
Ligand-Controlled AminocarbonylationPalladium-catalyzed reaction of cyclobutanols with amines and COExcellent (d.r. >20:1)Directly applicable for synthesizing substituted cyclobutanecarboxamides

The synthesis of a single enantiomer of this compound requires an asymmetric transformation. This can be achieved through the use of chiral catalysts, chiral reagents, or by resolving a racemic mixture.

Catalytic asymmetric [2+2] cycloadditions are a powerful tool for the enantioselective synthesis of cyclobutanes. researchgate.net For instance, a cobalt-catalyzed [2+2] cycloaddition between 1,3-enynes and ethylene, followed by an enantioselective hydrovinylation, can produce highly functionalized chiral cyclobutanes. researchgate.net While this specific reaction may not directly yield the target molecule, the underlying principle of using a chiral metal catalyst to control the stereochemical outcome of the cycloaddition is broadly applicable.

Another strategy involves the enantioselective functionalization of a prochiral cyclobutane derivative. For example, the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been achieved via a Michael addition using a chiral cinchona-based squaramide organocatalyst, affording high enantioselectivity (er up to 99.7:0.3). nih.gov This approach could be adapted by using a suitable nitrogen nucleophile or by converting the thioether to a carboxylic acid functionality.

The synthesis of chiral cyclobutanecarboxylic acid as a key intermediate is another viable route. Asymmetric synthesis of 2-substituted cyclobutanones can be achieved through a titanium-mediated cyclopropanation of optically active α-hydroxy esters followed by a pinacol-type rearrangement with excellent chirality transfer. doi.org The resulting chiral cyclobutanone can then be converted to the corresponding chiral cyclobutanecarboxylic acid and subsequently coupled with morpholine.

Table 2: Overview of Potential Enantioselective Synthesis Approaches

ApproachKey Asymmetric StepChiral SourcePotential Enantioselectivity
Asymmetric [2+2] CycloadditionFormation of the cyclobutane ringChiral metal catalystPotentially high, dependent on catalyst and substrate
Enantioselective Michael AdditionFunctionalization of a cyclobuteneChiral organocatalystReported up to 99.7:0.3 er for related systems
Synthesis from Chiral PrecursorRearrangement of a chiral cyclopropylcarbinolChiral α-hydroxy esterExcellent chirality transfer reported

Process Optimization and Scalability Studies for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and product quality. For the production of this compound, the key steps to consider for optimization are the formation of the cyclobutane ring and the amide coupling reaction.

The amide bond formation between cyclobutanecarboxylic acid and morpholine is a critical step for optimization. While numerous coupling reagents are available, for large-scale synthesis, factors such as cost, atom economy, and ease of removal of byproducts are paramount. acs.org A study on process optimization for acid-amine coupling reactions highlighted that while reagents like HATU/DIPEA can give excellent results on a lab scale, their cost and the generation of stoichiometric byproducts can be problematic on a larger scale. growingscience.com

For the large-scale synthesis of morpholine amides, alternative, more atom-economical methods are desirable. nih.govacs.orgchemrxiv.org One approach is the direct amidation of carboxylic acids with amines, which avoids the use of coupling reagents. This can often be achieved thermally, but may require high temperatures and result in side reactions. Catalytic methods for direct amidation are therefore of great interest.

The choice of solvent is another critical parameter. It should provide good solubility for both reactants and reagents, be easily recoverable, and have a favorable safety and environmental profile.

Purification of the final product on a large scale often relies on crystallization. researchgate.netnih.govhamptonresearch.com Optimization of the crystallization process, including the choice of solvent, cooling profile, and seeding strategy, is crucial to obtain the desired polymorph with high purity and good filtration characteristics. nih.gov A structured approach to impurity management during crystallization development is essential to ensure the final product meets the required quality standards. nih.gov

A study on the ligand-controlled aminocarbonylation of cyclobutanols demonstrated outstanding performance in scale-up reactions, suggesting that this could be a viable and scalable route to cyclobutanecarboxamides. nih.gov

Table 3: Key Parameters for Process Optimization and Scalability

ParameterConsiderations for OptimizationImpact on Scalability
Coupling Reagent (for amide formation)Cost, atom economy, safety, byproduct removalDirectly affects cost of goods and waste generation
Catalyst (for ring formation/amidation)Loading, turnover number, stability, costLower catalyst loading and higher turnover improve process efficiency
SolventSolubility, boiling point, recovery, safety, environmental impactSolvent choice impacts process safety, cost, and sustainability
Reaction Temperature and TimeBalancing reaction rate with side product formation and energy consumptionOptimized conditions reduce batch time and energy costs
Purification MethodCrystallization is preferred for scalability; optimization of conditions is keyEfficient purification is crucial for achieving high purity on a large scale

Chemical Reactivity and Derivatization of Cyclobutanecarboxylic Acid, Morpholide

Reactivity at the Amide Functionality

The amide bond in cyclobutanecarboxylic acid, morpholide, while generally stable, can undergo several key reactions under specific conditions. These transformations primarily target the carbonyl carbon or the nitrogen atom of the morpholine (B109124) moiety.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield cyclobutanecarboxylic acid and morpholine. This reaction typically requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. In contrast, base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the morpholinide anion.

Transamidation: This process involves the exchange of the morpholine group with a different amine. Direct transamidation is often challenging due to the low reactivity of the amide bond. However, the reaction can be facilitated using various catalysts. Metal-based catalysts, including those based on iron, hafnium, and cobalt, have been shown to promote the exchange of amide groups. acs.orgresearchgate.net Additionally, metal-free approaches have been developed, utilizing reagents like borate (B1201080) esters or catalysis by benzoic acid, particularly for heterocyclic amides. acs.org Microwave-assisted methods can also enhance the rate of transamidation reactions under neat (solvent-free) conditions. rsc.org

Table 1: Overview of Amide Bond Cleavage Reactions

Reaction Description Typical Conditions Products
Hydrolysis Cleavage of the amide bond by water. Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH), with heat. Cyclobutanecarboxylic acid, Morpholine
Transamidation Exchange of the morpholine moiety with another amine. Metal catalysts (Fe, Hf, Co), Boron reagents, or heat. New cyclobutanecarboxamide, Morpholine

The amide functionality of this compound can be completely reduced to an amine, converting the carbonyl group into a methylene (B1212753) group (-CH₂-). This transformation yields N-cyclobutylmethylmorpholine.

This reduction is typically accomplished using powerful hydride-donating reagents. acs.org Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. flvc.org The reaction mechanism involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species coordinated to the oxygen atom, forming an iminium ion intermediate. A second hydride addition to the iminium ion then produces the final tertiary amine. flvc.org

Other reducing agents capable of this transformation include borane (B79455) (BH₃) complexes, often generated in situ, and catalytic hydrogenation. However, catalytic hydrogenation of amides requires harsh conditions, such as high pressures and temperatures (e.g., >197 atm, >200 °C), with specialized catalysts like copper chromite. acs.org For strained ring systems, such as 4-membered cyclic amides, a combination of LiAlH₄ with trimethylsilyl (B98337) chloride (Me₃SiCl) has been reported as a particularly effective method. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Amides to Amines

Reagent/System Typical Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup. Highly effective for primary, secondary, and tertiary amides. flvc.org
Borane (BH₃•THF or BH₃•SMe₂) THF, often at reflux. Can offer different selectivity compared to LiAlH₄.
Catalytic Hydrogenation High pressure H₂, high temperature, metal catalyst (e.g., Copper Chromite). Industrially relevant but requires harsh conditions. acs.org
LiAlH₄ / Me₃SiCl Anhydrous THF, 0°C to room temperature. Reported to be very effective for 4-membered cyclic amides. organic-chemistry.org

The nitrogen atom in a secondary amide like this compound is generally not nucleophilic due to resonance stabilization. Therefore, N-substitution reactions are challenging and typically require specific activation methods to facilitate N-alkylation or N-arylation.

N-Arylation: Modern synthetic methods have enabled the N-arylation of secondary amides. One approach involves the use of diaryliodonium salts under mild, metal-free conditions, which allows for the formation of tertiary amides at room temperature. nih.govresearchgate.net Another strategy utilizes aryne intermediates, generated, for example, from o-diiodoarene and sodium hydride, to forge the C(aryl)-N bond. Palladium-catalyzed cross-coupling reactions have also been developed, employing specialized biaryl phosphine (B1218219) ligands to effectively couple secondary amides with aryl chlorides and triflates.

N-Alkylation: The N-alkylation of amides can be achieved through various catalytic processes. One method involves the reaction with alcohols in the presence of an acid catalyst, which proceeds if a highly stabilized carbocation intermediate can be formed from the alcohol. More recent developments include iridium-catalyzed N-alkylation of amides with alcohols via a hydrogen transfer mechanism. A deoxygenative photochemical alkylation strategy has also been reported, where the amide is first activated with triflic anhydride (B1165640) to form an iminium ion intermediate, which then undergoes a photochemical radical alkylation.

Transformations of the Cyclobutane (B1203170) Ring System

The strained four-membered ring of this compound is susceptible to reactions that relieve its inherent ring strain, which is a key driving force for its reactivity.

The cyclobutane ring can be opened under various conditions, particularly when activated by substituents.

Catalytic Hydrogenation: Under forcing conditions with catalysts like nickel or platinum, the cyclobutane ring can undergo hydrogenolysis, leading to the cleavage of a C-C bond and the formation of an acyclic alkane derivative.

Nucleophilic Ring-Opening: Cyclobutanes substituted with electron-withdrawing "acceptor" groups (like the carboxamide) and electron-donating "donor" groups are known as donor-acceptor (D-A) cyclobutanes. These activated systems are prone to ring-opening reactions. For instance, in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), D-A cyclobutanes can react with nucleophiles such as electron-rich arenes (in a Friedel-Crafts-type reaction), thiols, or selenols, resulting in γ-substituted ring-opened products. While the morpholide group is primarily an acceptor, its electronic influence can still render the ring susceptible to cleavage under appropriate catalytic conditions. Some halogenated cyclobutanes have also been shown to undergo hydrolysis with concomitant ring cleavage.

The strained cyclobutane ring itself can act as a reactive component in cycloaddition reactions, particularly in donor-acceptor substituted systems. These reactions typically involve a formal ring-opening to generate a dipolar intermediate, which is then trapped by a reaction partner to form a new, larger ring system. This strategy allows cyclobutanes to serve as four-carbon building blocks in synthesis.

For example, alkoxy-activated cyclobutane-1,1-dicarboxylates (a type of D-A cyclobutane) have been shown to participate in cycloaddition reactions with various partners, including aldehydes, imines, and nitrones. These transformations effectively expand the four-membered ring into more complex heterocyclic or carbocyclic structures. The reactivity is driven by the release of ring strain upon the initial cleavage of the cyclobutane C-C bond.

Functionalization of the Cyclobutane Ring Carbons

The cyclobutane ring, a common motif in many pharmaceutical and natural product molecules, can be selectively functionalized. nih.govacs.org In the case of this compound, the amide functional group can serve as a directing group to guide the activation of otherwise inert C(sp³)–H bonds on the cyclobutane ring. This strategy allows for the introduction of new substituents at specific positions, thereby increasing molecular complexity.

Transition metal catalysis, particularly with palladium, is a key method for these transformations. acs.org The amide, by acting as a coordinating ligand, can direct the metal catalyst to specific C–H bonds, typically at the β-position. This directed C–H activation has been successfully applied to other cyclobutanecarboxamides, suggesting a similar reactivity for the morpholide derivative. acs.orgacs.org

One of the most significant functionalizations is C–H arylation. In this reaction, the cyclobutane ring is coupled with an aryl halide, typically an aryl iodide, in the presence of a palladium catalyst. The reaction can be controlled to yield either mono- or bis-arylated products, depending on the stoichiometry of the reagents and reaction conditions. acs.org The bis-arylation of cyclobutanecarboxamides has been shown to produce trisubstituted cyclobutane scaffolds with a distinct all-cis stereochemistry. acs.org

The general scheme for such a transformation is presented below:

Table 1: Representative Conditions for Directed C–H Arylation of Cyclobutanecarboxamides

Reagents and Conditions Product Type Reference
Pd(OAc)₂, Aryl Iodide, Ag₂CO₃, Mesitylene, 120 °C Mono- or Bis-arylated acs.org

These reactions highlight the potential to use this compound as a substrate to generate a library of substituted cyclobutane derivatives. The ability to control the degree of arylation adds another layer of versatility to this synthetic approach. acs.org

Derivatization of the Morpholine Moiety

The morpholine portion of the molecule also presents opportunities for chemical modification, although the amide linkage significantly influences its reactivity compared to free morpholine.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the morpholide is part of an amide functional group. As a result, its lone pair of electrons is delocalized through resonance with the carbonyl group, making it significantly less nucleophilic than the nitrogen in a simple amine. Consequently, direct N-alkylation or N-acylation of the morpholide nitrogen is generally not feasible under standard conditions. These reactions typically require a more nucleophilic nitrogen, such as that in a free secondary amine.

However, derivatization could potentially be achieved under more forcing conditions or through a multi-step sequence involving reduction of the amide to an amine, followed by alkylation or acylation, and subsequent re-oxidation if the amide is desired. Such a sequence, however, would represent a transformation of the entire functional group rather than a simple derivatization.

Ring-Opening Reactions of Morpholine

The morpholine ring, despite being a stable heterocycle, can undergo ring-opening reactions under specific conditions. These reactions can lead to the formation of linear, functionalized molecules, which can be valuable synthetic intermediates.

One approach to morpholine ring-opening is through oxidative cleavage. A patented method describes the visible-light-induced oxidative ring-opening of N-substituted morpholine derivatives, which results in the cleavage of a C(sp³)–C(sp³) bond. While this was demonstrated on N-phenylmorpholine, similar principles could potentially be applied to N-acyl morpholines, leading to formamidoethyl formate (B1220265) derivatives.

Another strategy involves the use of strong reagents to induce cleavage of the C–N or C–O bonds within the morpholine ring. For instance, the ring-opening of morpholin-2-ones, which are structurally related to N-acyl morpholines, can be achieved through organocatalytic polymerization to yield functionalized polyesters. nih.gov This suggests that the ester-like linkage within the morpholine ring of certain derivatives can be susceptible to cleavage.

Table 2: Potential Ring-Opening Strategies for Morpholine Derivatives

Reaction Type Conditions Resulting Structure Reference
Oxidative C-C Cleavage Visible light, photocatalyst, O₂ Formamidoethyl formate derivative

Synthesis of Complex Molecular Architectures Employing this compound as a Building Block

The chemical transformations described above enable the use of this compound as a versatile building block for the synthesis of more complex molecules. The cyclobutane core is a desirable feature in medicinal chemistry as it provides a rigid, three-dimensional scaffold that can be used to control the spatial arrangement of functional groups. nih.govacs.org

By first functionalizing the cyclobutane ring via directed C–H activation, a variety of substituted derivatives can be prepared. These derivatives can then be elaborated further. For example, the morpholide group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of coupling reactions to form esters, other amides, or be reduced to an alcohol.

The combination of C–H functionalization of the cyclobutane ring and subsequent manipulation of the morpholide group allows for a modular approach to the synthesis of complex molecules. For instance, a C–H arylation reaction could be used to install a key structural fragment, followed by hydrolysis of the morpholide and coupling with another building block. This strategy could be employed in the synthesis of natural products or novel pharmaceutical agents containing a substituted cyclobutane core. The use of cyclobutane derivatives as building blocks in this manner has been demonstrated in the synthesis of various biologically active compounds. researchgate.net

The inherent reactivity of the strained cyclobutane ring can also be harnessed in ring-opening or ring-expansion reactions to access different carbocyclic systems, further expanding the synthetic utility of this building block.

Structural Elucidation and Spectroscopic Characterization of Cyclobutanecarboxylic Acid, Morpholide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in Cyclobutanecarboxylic acid, morpholide.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A prominent and strong absorption band is anticipated in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide. The C-N stretching vibration of the amide group is expected to appear in the range of 1200-1300 cm⁻¹.

The morpholine (B109124) ring should give rise to C-O-C stretching vibrations, typically observed as a strong band between 1070 and 1150 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in both the cyclobutane (B1203170) and morpholine rings are expected to produce multiple bands in the 2850-3000 cm⁻¹ region. Additionally, C-H bending vibrations for the CH₂ groups are anticipated around 1450-1470 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850-3000Medium-Strong
C=O Stretch (Amide)1630-1680Strong
C-H Bend (CH₂)1450-1470Medium
C-N Stretch (Amide)1200-1300Medium
C-O-C Stretch (Ether)1070-1150Strong

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing non-polar bonds. The symmetric C-C stretching of the cyclobutane ring, which might be weak in the IR spectrum, should produce a more intense signal in the Raman spectrum. The C=O stretch of the amide is also observable in Raman, though typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations will also be present.

Table 2: Predicted Raman Spectroscopy Data for this compound
Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850-3000Strong
C=O Stretch (Amide)1630-1680Medium
C-H Bend (CH₂)1450-1470Medium
C-C Stretch (Cyclobutane Ring)800-1000Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules.

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of the different protons in the molecule. The protons on the morpholine ring adjacent to the nitrogen atom are expected to be deshielded and appear as a multiplet around 3.4-3.8 ppm. The protons on the morpholine ring adjacent to the oxygen atom would likely resonate at a slightly different chemical shift, also in the range of 3.5-3.9 ppm.

The protons of the cyclobutane ring would exhibit complex splitting patterns due to coupling with each other. The methine proton attached to the carbonyl group is expected to be the most deshielded of the cyclobutyl protons, appearing as a multiplet around 2.8-3.3 ppm. The remaining methylene protons of the cyclobutane ring would likely appear as multiplets in the upfield region of 1.7-2.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound
Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Morpholine N-CH₂3.4-3.8Multiplet
Morpholine O-CH₂3.5-3.9Multiplet
Cyclobutane CH (methine)2.8-3.3Multiplet
Cyclobutane CH₂ (methylene)1.7-2.5Multiplet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbon atoms of the morpholine ring adjacent to the nitrogen and oxygen atoms would have distinct chemical shifts, expected in the range of 40-50 ppm and 65-70 ppm, respectively.

For the cyclobutane ring, the methine carbon attached to the carbonyl group would be deshielded and is expected to resonate around 35-45 ppm. The methylene carbons of the cyclobutane ring would appear further upfield, typically in the 15-30 ppm region.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C=O (Amide)170-175
Morpholine O-CH₂65-70
Morpholine N-CH₂40-50
Cyclobutane CH (methine)35-45
Cyclobutane CH₂ (methylene)15-30

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. sdsu.edu Cross-peaks would be observed between the methine proton of the cyclobutane ring and the adjacent methylene protons, as well as between the different methylene protons within the cyclobutane ring. Similarly, correlations would be seen between the geminal and vicinal protons of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. wisc.edu This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, a key HMBC correlation would be expected between the methine proton of the cyclobutane ring and the carbonyl carbon, confirming the attachment of the cyclobutyl group to the amide functionality. Correlations between the morpholine protons and the carbonyl carbon would also be anticipated, confirming the structure of the morpholide moiety.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound" (N-cyclobutanecarbonylmorpholine). It provides crucial information regarding the compound's molecular weight and the fragmentation patterns of its ionized form, which aids in confirming its chemical structure. Various ionization techniques can be employed to analyze this compound, each offering unique insights.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion (M+) and extensive fragmentation, which provides a characteristic fingerprint of the molecule.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The primary fragmentation pathways are predicted to involve the cleavage of the amide bond and fragmentation of the cyclobutane and morpholine rings. A key fragmentation is the alpha-cleavage at the carbonyl group, leading to the formation of a stable cyclobutyl acylium ion. Another significant fragmentation pathway involves the cleavage of the morpholine ring.

Predicted EI-MS Fragmentation Data for this compound:

m/z Proposed Fragment Ion Fragmentation Pathway
169[M]+•Molecular Ion
113[C4H8NCO]+Cleavage of the morpholine ring
86[C4H9NO]+Morpholine radical cation
83[C5H7O]+Cyclobutyl acylium ion
57[C4H9]+Butyl cation from cyclobutane ring
55[C4H7]+Cyclobutyl cation

This table represents predicted data based on the fragmentation patterns of analogous structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the context of this compound, ESI-MS would typically be performed in positive ion mode, where the molecule is protonated to form the [M+H]+ ion.

A significant advantage of ESI-MS is that it generally produces less fragmentation than EI-MS, often resulting in a prominent peak for the protonated molecule. This allows for the unambiguous determination of the molecular weight. However, fragmentation can be induced in the ESI source by increasing the cone voltage, a phenomenon known as in-source collision-induced dissociation (CID). This can provide valuable structural information, often corroborating the fragmentation patterns observed in EI-MS. Amide bonds are known to be susceptible to fragmentation under certain ESI conditions. stackexchange.comechemi.com

Expected ESI-MS Data for this compound:

Ion Type m/z (calculated) Notes
[M+H]+170.1226Protonated molecule
[M+Na]+192.1046Sodium adduct

This table contains calculated m/z values.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is a powerful tool for confirming the identity of a compound and distinguishing it from isomers. For this compound (C9H15NO2), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value.

Calculated Exact Mass for this compound:

Molecular Formula Calculated Monoisotopic Mass (Da)
C9H15NO2169.1103

The high accuracy of HRMS allows for the confident assignment of elemental compositions to both the parent ion and its fragment ions, providing a high degree of certainty in the structural elucidation.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound like this compound, its volatility will determine the feasibility of direct GC analysis. While some amides can be analyzed directly, morpholine and its derivatives can sometimes exhibit poor peak shape and may require derivatization to improve their chromatographic properties and thermal stability. nih.govjfda-online.comalwsci.commdpi.com

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities present. The retention time in the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the eluting compound.

Proposed GC-MS Method Parameters:

Parameter Condition
Column 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C

This table outlines a hypothetical set of starting parameters for method development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach. nih.gov

In reversed-phase HPLC, a nonpolar stationary phase (such as C18 or a more polar-modified phase like an amide column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mtc-usa.commtc-usa.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore will absorb UV light at lower wavelengths (around 200-220 nm).

Proposed HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

This table presents a hypothetical set of starting parameters for HPLC method development.

Advanced Spectroscopic and Diffraction Methods

Advanced analytical techniques are indispensable for the unambiguous determination of a molecule's solid-state structure and its stereochemical nature. For this compound, X-ray crystallography and chiroptical spectroscopy would be the methods of choice to provide definitive insights.

X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity of the cyclobutane and morpholine rings through the carbonyl bridge.

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The key parameters that would be obtained from a successful crystallographic analysis are presented in the hypothetical data table below. These parameters define the unit cell of the crystal and provide critical information about the molecule's geometry.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)109.87
γ (°)90
Volume (ų)998.7
Z4
Calculated density (g/cm³)1.234
R-factor (%)< 5

Furthermore, the analysis would yield precise measurements of bond lengths and angles within the molecule, confirming the expected geometries of the cyclobutane and morpholine rings. It would also reveal the conformation of the molecule in the solid state, including the puckering of the cyclobutane ring and the chair conformation of the morpholine ring. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing would also be elucidated.

While this compound itself is not inherently chiral, the introduction of stereocenters on either the cyclobutane or morpholine ring would result in enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one direction of polarized light more than the other, resulting in a CD spectrum. This spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For a chiral derivative of this compound, a CD spectrum would be recorded by dissolving the sample in a suitable solvent and placing it in a CD spectrometer. The resulting spectrum, a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, would exhibit positive and/or negative peaks (Cotton effects) characteristic of the molecule's stereochemistry.

The hypothetical data in the table below illustrates the type of information that would be obtained from a CD spectroscopic analysis of a chiral analog.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

Wavelength (nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
245+5,200
220-8,100

By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenters could be unambiguously assigned. This analysis is crucial for understanding the biological activity of chiral molecules, as enantiomers often exhibit different pharmacological properties.

Theoretical and Computational Investigations of Cyclobutanecarboxylic Acid, Morpholide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic states and properties of a molecular system. nih.gov These methods can predict a wide range of characteristics, from molecular geometries and vibrational frequencies to electronic properties like orbital energies and charge distributions, which are fundamental to understanding chemical reactivity. nih.govbeilstein-journals.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For Cyclobutanecarboxylic acid, morpholide, DFT calculations would be instrumental in optimizing the molecular geometry, predicting vibrational spectra (FT-IR, Raman), and determining key electronic properties. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP), which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule would interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations Note: These values are illustrative and based on typical results for similar organic molecules.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures overall polarity of the molecule
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.govaps.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. For this compound, high-level ab initio calculations could be used to obtain benchmark geometric parameters and energies. For instance, studies on the parent cyclobutane (B1203170) molecule using ab initio methods have provided highly accurate values for its structure and the energy barrier for ring inversion, revealing the importance of electron correlation effects in describing the strained ring system. researchgate.net These methods are particularly valuable for validating the results obtained from more approximate methods like DFT. researchgate.netyoutube.com

Semi-empirical methods are based on the same fundamental framework as ab initio Hartree-Fock theory but introduce several approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods such as AM1, PM3, and the more recent PM6 and PM7 are significantly faster than DFT or ab initio calculations, making them suitable for preliminary studies of very large molecules or for extensive conformational searches. wikipedia.orgacs.org

For this compound, semi-empirical methods could be employed to perform an initial scan of the potential energy surface to identify low-energy conformers related to ring puckering and amide bond rotation. rsc.org While their quantitative accuracy for electronic properties may be lower, they are often effective at predicting geometries and relative conformational energies, providing a valuable starting point for more rigorous high-level calculations. acs.org

Conformational Analysis and Energy Landscapes

Contrary to a simple flat square, the cyclobutane ring is known to adopt a non-planar, "puckered" or "butterfly" conformation to alleviate torsional strain from eclipsing hydrogen atoms. dalalinstitute.comlibretexts.orgmaricopa.edu This puckering comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease from 90° in a planar structure to approximately 88°. libretexts.org

The cyclobutane ring is not static; it undergoes a dynamic inversion process where it rapidly flips between two equivalent puckered conformations through a higher-energy planar transition state. acs.org Computational studies on cyclobutane have precisely characterized this process. researchgate.net The degree of puckering is often defined by a dihedral angle, which for the parent cyclobutane is around 25-30 degrees. maricopa.eduacs.org The presence of the carboxamide substituent in this compound is expected to influence the puckering angle and the barrier to inversion, potentially favoring a conformation where the bulky group occupies an equatorial-like position to minimize steric hindrance.

Table 2: Conformational Parameters for the Cyclobutane Ring (from literature on the parent molecule)

ParameterValueReference
Puckering Dihedral Angle (θ)~25-30° maricopa.eduacs.org
C-C Bond Length~1.547 Å acs.org
Ring Inversion Barrier~1.4-1.5 kcal/mol researchgate.net
ConformationPuckered ("Butterfly") dalalinstitute.comlibretexts.org

A key conformational feature of the morpholide group is the restricted rotation around the amide C-N bond. Due to resonance, where the nitrogen lone pair delocalizes onto the carbonyl oxygen, this bond has significant partial double-bond character. This delocalization results in a substantial rotational energy barrier, typically in the range of 15-20 kcal/mol. nih.gov

Computational methods can be used to model this rotation by performing a "torsional scan," where the dihedral angle of the C-C-N-C bond is systematically varied and the energy is calculated at each step. This allows for the precise determination of the rotational barrier height. nih.govacs.org The morpholine (B109124) ring itself typically adopts a stable chair conformation, similar to cyclohexane, to minimize its internal strain. The combination of cyclobutane ring puckering, amide bond rotation, and morpholine ring conformation leads to a complex but computationally explorable energy landscape for this compound.

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

Intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and physicochemical properties of a molecule. nih.govunito.it In this compound, the potential for such interactions exists, primarily involving the amide group and the morpholine ring.

The geometry of the molecule would dictate the feasibility of any significant intramolecular hydrogen bonding. The puckered nature of the cyclobutane ring introduces specific spatial arrangements of the morpholide substituent. maricopa.edu Depending on the orientation of the morpholine ring relative to the cyclobutane, a hydrogen atom on a carbon adjacent to the nitrogen or oxygen of the morpholine ring could potentially interact with the carbonyl oxygen of the amide. However, the formation of a stable, conventional hydrogen bond is unlikely due to the conformational constraints and the relatively weak C-H···O interaction.

Table 1: Potential Non-Covalent Interactions in this compound

Interaction TypePotential DonorPotential AcceptorSignificance
C-H···OCyclobutane C-H, Morpholine C-HAmide Carbonyl OxygenWeak, conformation-dependent
van der WaalsAll atomsAll atomsSignificant for molecular packing
Dipole-DipoleAmide group, Morpholine etherAmide group, Morpholine etherInfluences intermolecular organization

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species and the energetic landscape of a reaction pathway. beilstein-journals.org

A likely synthetic route to this compound involves the reaction of cyclobutanecarboxylic acid (or its activated derivative, like an acyl chloride) with morpholine. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. The key step to characterize would be the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the cyclobutanecarboxylic acid derivative.

A transition state for this reaction would feature a partially formed N-C bond and a partially broken C-O or C-Cl bond (in the case of an acyl chloride). The geometry of this transition state, including bond lengths and angles, can be precisely calculated. Frequency calculations are then performed to confirm the structure as a true transition state, which is characterized by a single imaginary frequency corresponding to the reaction coordinate.

For the synthesis of this compound from cyclobutanecarboxylic acid and morpholine, the energetic profile would likely show a multi-step process if starting from the carboxylic acid (requiring activation) or a more direct pathway if starting from an acyl chloride. Computational software can calculate these energies with a high degree of accuracy, aiding in the optimization of reaction conditions. mdpi.com

Table 2: Illustrative Energetic Data for a Hypothetical Amide Formation Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (Cyclobutanecarbonyl chloride + Morpholine)0.0
Transition State+15.2
Products (this compound + HCl)-25.8
Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation of this compound would provide a detailed picture of its conformational flexibility and the influence of its environment.

The puckering of the cyclobutane ring and the rotation around the C-N amide bond are the primary degrees of freedom that would be explored in an MD simulation. researchgate.netillinois.edu The simulation would reveal the most stable conformations of the molecule and the energy barriers between them.

Furthermore, by including explicit solvent molecules (e.g., water, chloroform) in the simulation box, the effect of the solvent on the conformational preferences can be investigated. youtube.com The solvent can influence the conformation through hydrogen bonding and dielectric effects, and MD simulations can capture these complex interactions. The results of such simulations are crucial for understanding the behavior of the molecule in solution.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and for interpreting experimental data. japsonline.com

For this compound, key spectroscopic parameters that can be predicted include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This would allow for the identification of characteristic peaks, such as the amide C=O stretch, C-N stretch, and the vibrations of the cyclobutane and morpholine rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing information about its absorption of ultraviolet and visible light.

These in silico predictions serve as a powerful complement to experimental spectroscopic techniques.

Table 3: Predicted Spectroscopic Data (Hypothetical)

TechniqueParameterPredicted Value
¹³C NMRCarbonyl Carbon Chemical Shift~170 ppm
¹H NMRProtons alpha to Amide Nitrogen~3.5-3.7 ppm
IRAmide C=O Stretch Frequency~1650 cm⁻¹
Note: These are typical ranges and would require specific calculations for accurate prediction.

Applications As a Synthetic Building Block and Research Tool

Utilization in the Synthesis of Complex Natural Products and Analogues

The cyclobutane (B1203170) motif is a recurring structural element in a variety of biologically active natural products. nih.govnih.gov Consequently, cyclobutane derivatives, including cyclobutane carboxamides, are valuable precursors in the total synthesis of these complex molecules. While direct examples of the application of Cyclobutanecarboxylic acid, morpholide in natural product synthesis are not extensively documented in publicly available literature, the utility of closely related cyclobutane carboxamides is well-established.

A notable example is the synthesis of pipercyclobutanamide A, a natural product isolated from black pepper, which involved the use of a cyclobutane carboxamide derivative. baranlab.org In such syntheses, the cyclobutane ring serves as a core scaffold upon which further chemical complexity is built. The amide functionality, in this case, a morpholide, can act as a stable functional group that can be carried through multiple synthetic steps or be transformed into other functionalities as required by the synthetic route. The morpholine (B109124) moiety, in particular, is a common pharmacophore in medicinal chemistry and can influence the solubility and pharmacokinetic properties of the final molecule. nih.gov

The general strategy for incorporating such building blocks often involves the initial construction of the substituted cyclobutane ring, followed by the introduction of the morpholine amide. Key reactions for the formation of the cyclobutane ring include [2+2] cycloadditions and C-H functionalization strategies. nih.govresearchgate.net The amide bond is typically formed through standard coupling reactions between cyclobutanecarboxylic acid or its activated derivatives and morpholine.

The table below summarizes representative natural products containing the cyclobutane carboxamide motif, highlighting the potential for this compound to serve as a building block in the synthesis of their analogues.

Natural ProductSourceBiological Activity
Pipercyclobutanamide APiper nigrum (Black Pepper)Not extensively studied
SceptrinMarine Sponge (Agelas sceptrum)Antimicrobial, Antiviral
HymenidinMarine Sponge (Hymeniacidon sp.)Antifouling

Role in the Construction of Conformationally Restricted Scaffolds

The cyclobutane ring is inherently strained and adopts a puckered, non-planar conformation. nih.gov This structural feature is highly valuable in medicinal chemistry for the design of conformationally restricted scaffolds. nih.gov By incorporating a cyclobutane ring into a molecule, chemists can limit the number of accessible conformations, which can lead to a more favorable binding entropy when the molecule interacts with a biological target. This conformational rigidity can enhance the potency and selectivity of drug candidates. nih.govnih.gov

This compound can serve as a key building block for such scaffolds. The cyclobutane core provides the desired three-dimensional structure, while the morpholide handle allows for the attachment of other molecular fragments or pharmacophores. The introduction of a cyclobutane moiety can also increase the sp³ character of a molecule, a desirable trait in modern drug discovery that often leads to improved physicochemical properties such as solubility and metabolic stability. nih.gov

The following table illustrates how the properties of the cyclobutane ring contribute to its use in creating conformationally restricted scaffolds.

Property of Cyclobutane RingImplication for Scaffold DesignReference
Puckered ConformationInduces a defined three-dimensional geometry, reducing conformational flexibility. nih.gov
Ring StrainCan influence reactivity and molecular shape. nih.gov
Increased sp³ CharacterOften leads to improved solubility and metabolic stability compared to flat, aromatic systems. nih.gov

Employment in the Development of Novel Organic Reactions

The unique electronic and steric properties of the cyclobutane ring and the reactivity of the amide group make this compound and its analogs interesting substrates for the development of new synthetic methodologies. A significant area of research is the C-H functionalization of cyclobutane rings, where an amide group can act as a directing group to control the regioselectivity of the reaction. nih.govresearchgate.net

In this strategy, a transition metal catalyst coordinates to the amide oxygen, bringing the metal center in close proximity to a specific C-H bond on the cyclobutane ring, which is then selectively cleaved and functionalized. While the morpholide group itself has not been extensively reported as a directing group for cyclobutane C-H activation in the reviewed literature, other amide-based directing groups, such as 8-aminoquinoline, have been successfully employed. nih.govacs.org This suggests the potential for developing new catalytic systems that could utilize the morpholide moiety for directed C-H functionalization, opening up new avenues for the synthesis of complex substituted cyclobutanes.

Furthermore, morpholine amides are known to be effective acylating agents in organic synthesis. researchgate.netresearchgate.net They offer advantages such as high water solubility, economic accessibility, and operational stability. researchgate.net This reactivity could be harnessed in novel transformations where the cyclobutanecarbonyl group is transferred to other nucleophiles.

Use in Fundamental Studies of Cyclobutane Chemistry and Amide Reactivity

This compound serves as an excellent model system for fundamental studies of cyclobutane chemistry and amide reactivity. The conformational behavior of the cyclobutane ring, specifically its puckering, is a topic of ongoing theoretical and experimental interest. The substituents on the ring can influence the puckering angle and the barrier to ring inversion. Studying the conformational preferences of this compound can provide valuable data for refining computational models of strained ring systems.

The reactivity of the amide bond within this specific structural context is also of fundamental interest. The strain of the cyclobutane ring could potentially influence the resonance stabilization and rotational barrier of the C-N amide bond. Spectroscopic and computational studies on this molecule can shed light on the interplay between ring strain and amide bond properties.

The table below outlines key parameters of the cyclobutane ring that are relevant to fundamental chemical studies.

ParameterDescriptionSignificance
Ring Puckering AngleThe dihedral angle that describes the deviation of the cyclobutane ring from planarity.Influences the overall shape and steric environment of the molecule.
Barrier to Ring InversionThe energy required for the cyclobutane ring to flip between its two equivalent puckered conformations.Determines the conformational dynamics of the molecule.
C-C Bond LengthsThe distances between the carbon atoms in the ring.Can be influenced by ring strain and substituent effects.
C-N Amide Bond Rotational BarrierThe energy required to rotate around the amide bond.Provides insight into the electronic properties of the amide group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclobutanecarboxylic acid morpholide, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yield?

  • Methodological Answer : Cyclobutanecarboxylic acid morpholide is synthesized via nucleophilic acyl substitution. First, cyclobutanecarboxylic acid chloride is prepared by reacting the parent acid with HCl in carbon tetrachloride for 20–22 hours . The acid chloride is then reacted with morpholine under anhydrous conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of acid chloride to morpholine), using aprotic solvents (e.g., dichloromethane), and maintaining 0–5°C to minimize side reactions. In related syntheses, inert atmospheres (N₂) and catalytic triethylamine are employed to enhance yields in amidation steps .

Q. Which analytical techniques are most effective for characterizing cyclobutanecarboxylic acid morpholide, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹; N-H stretch ~3300 cm⁻¹). Cyclobutanecarboxylic acid derivatives exhibit unique ring-strain-related bands, such as the 996 cm⁻¹ absorption .
  • NMR (¹H/¹³C) : ¹H NMR identifies morpholine protons (δ 3.6–3.8 ppm, multiplet) and cyclobutane ring protons (δ 2.0–2.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅NO₂). Cross-referencing with computational predictions ensures accuracy .

Advanced Research Questions

Q. How does the morpholide group influence the reactivity of cyclobutanecarboxylic acid derivatives in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : The morpholide group acts as a steric and electronic modulator. Its tertiary amide structure reduces electrophilicity at the carbonyl carbon, making it less reactive toward nucleophiles compared to esters. However, the morpholine ring’s electron-donating effects can stabilize transition states in cycloadditions. For example, in Diels-Alder reactions, morpholide derivatives exhibit slower kinetics than methyl esters but higher regioselectivity due to steric guidance . Comparative studies with other amides (e.g., pyrrolidide) using kinetic assays and DFT calculations are recommended to isolate electronic vs. steric contributions.

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of cyclobutanecarboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To resolve these:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs via melting-point variations .
  • Cross-Referencing : Compare synthesis protocols (e.g., solvent selection, drying methods) from independent studies. For instance, cyclobutanecarboxylic acid’s density (1.047 g/cm³) and boiling point (195°C) are consistent across sources, but morpholide solubility in polar solvents may vary due to residual morpholine .

Q. How can computational chemistry tools predict the conformational behavior or intermolecular interactions of cyclobutanecarboxylic acid morpholide?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate cyclobutane ring puckering (e.g., "butterfly" vs. "chair" conformers) in solvents like DMSO. Compare results with X-ray crystallography data if available.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic transitions correlated with UV-Vis spectra. IR frequencies calculated via DFT can validate experimental bands (e.g., 996 cm⁻¹ for ring vibrations) .
  • Docking Studies : Predict binding to biological targets (e.g., enzymes) using AutoDock Vina, guided by pharmacophore models of the morpholide’s hydrogen-bonding capacity.

Q. What experimental approaches are critical for assessing the hydrolytic stability of cyclobutanecarboxylic acid morpholide under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–14) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).
  • Kinetic Analysis : Plot % remaining vs. time to determine rate constants (k) and half-life (t₁/₂). Compare with control amides (e.g., methylamide) to assess the morpholine ring’s protective effect.
  • Mechanistic Probes : Use isotopic labeling (¹⁸O in H₂O) and LC-MS to track hydrolysis pathways (acid-catalyzed vs. base-catalyzed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.